3-(Perfluorooctyl)propyl iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUBYTAXJHIPJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F17I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457135 |

Source

|

| Record name | 3-(Perfluorooctyl)propyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200112-75-0 |

Source

|

| Record name | 3-(Perfluorooctyl)propyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-(Perfluorooctyl)propyl iodide?

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Perfluorooctyl)propyl iodide, a key building block in fluorine chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in research and synthesis.

Introduction

This compound, with the CAS Number 200112-75-0, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique structure, featuring a highly fluorinated "tail" and a reactive iodide "head," makes it a valuable intermediate in the synthesis of a wide array of fluorinated compounds. The presence of the perfluorooctyl group imparts distinct properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity, which are sought after in materials science, surface chemistry, and the development of specialized polymers and surfactants. This guide will delve into the core physicochemical characteristics of this compound, its reactivity, synthesis, and essential safety protocols.

Molecular Structure and Identification

The unequivocal identification of this compound is fundamental for its application.

-

IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane[1]

-

Synonyms: 3-(Perfluorooct-1-yl)propyl iodide, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl iodide[2]

The structure consists of a C8F17 perfluorooctyl chain linked to a propyl iodide moiety. This segregation of a fluorous and a hydrocarbon segment is key to its utility in fluorous synthesis techniques.

Physical Properties

The physical characteristics of this compound are tabulated below. It is important to note that while some data is directly reported for this compound, other values are estimated based on closely related structures due to limited availability in the literature.

| Property | Value | Source |

| Appearance | White to yellow solid | [2] |

| Melting Point | 32-36 °C | [2] |

| Boiling Point | Predicted: ~250-270 °C | |

| Density | Predicted: ~1.9 - 2.1 g/cm³ | |

| Solubility | Soluble in fluorinated solvents and many common organic solvents such as ethers and chlorinated hydrocarbons. Limited solubility in highly polar solvents like water and lower alcohols. |

Note: Boiling point and density are estimations based on the properties of similar perfluoroalkyl iodides. Experimental verification is recommended.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three methylene groups of the propyl chain. The methylene group attached to the iodine (–CH₂I) would appear furthest downfield, likely in the range of 3.2-3.4 ppm, as a triplet. The adjacent methylene group (–CH₂–) would be expected around 2.0-2.2 ppm as a multiplet (quintet or sextet). The methylene group alpha to the perfluoroalkyl chain (Rf–CH₂–) would be significantly shifted downfield due to the electron-withdrawing effect of the fluorine atoms, appearing as a multiplet around 2.4-2.6 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the propyl chain and the eight carbons of the perfluorooctyl chain. The carbon attached to the iodine (–CH₂I) would be the most upfield of the propyl carbons, likely below 10 ppm. The other two propyl carbons would appear in the aliphatic region. The carbons of the perfluorooctyl chain would exhibit characteristic shifts, with the CF₃ group being the most shielded and the CF₂ groups appearing in a predictable pattern.

¹⁹F NMR: The fluorine NMR spectrum is the most definitive for confirming the perfluorooctyl chain. It would show a characteristic pattern of signals, including a triplet for the terminal CF₃ group and multiplets for the seven CF₂ groups, with chemical shifts and coupling constants consistent with a linear perfluorooctyl chain.

Mass Spectrometry: Electron ionization mass spectrometry would likely result in the cleavage of the C-I bond as a primary fragmentation pathway, leading to a prominent peak for the [M-I]⁺ fragment. Further fragmentation of the perfluorooctylpropyl cation would be expected, with characteristic losses of CF₂ units. The molecular ion peak [M]⁺ may be weak or absent.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the carbon-iodine bond. The electron-withdrawing nature of the perfluorooctyl group influences the polarity and reactivity of this bond.

Nucleophilic Substitution: The iodide is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the introduction of the perfluorooctylpropyl moiety into a variety of molecules.

Radical Reactions: The C-I bond can be cleaved homolytically by heat or light to generate a perfluorooctylpropyl radical. This radical can then participate in various addition and coupling reactions, a cornerstone of its synthetic utility.

Organometallic Formations: Like other alkyl iodides, it can be used to form organometallic reagents, such as Grignard or organolithium reagents, although the presence of the electron-withdrawing fluorous chain can make these reactions more challenging than their non-fluorinated counterparts.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3-(perfluoroalkyl)propyl iodides involves the free-radical addition of a perfluoroalkyl iodide to an allylic precursor, followed by chemical modification. A representative protocol is outlined below.

Workflow for the Synthesis of 3-(Perfluoroalkyl)propyl Iodides:

Sources

Synthesis of 3-(Perfluorooctyl)propyl iodide from 3-(perfluorooctyl)propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic:

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(perfluorooctyl)propyl iodide from its corresponding alcohol, 3-(perfluorooctyl)propanol. The protocol is centered around a modified Appel reaction, utilizing triphenylphosphine and elemental iodine, a robust and high-yielding method for the conversion of primary alcohols to alkyl iodides. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and addresses critical aspects of product purification, including the often-problematic removal of the triphenylphosphine oxide byproduct. Furthermore, it details analytical techniques for the characterization of the final product and outlines essential safety and environmental considerations for handling fluorinated compounds. The guide is designed to equip researchers in organic synthesis, materials science, and drug development with the expertise to reliably perform this transformation.

Introduction: The Significance of Fluorous Building Blocks

Fluorous chemistry has carved a significant niche in various scientific domains, from drug delivery and medical imaging to materials science. The unique physicochemical properties imparted by highly fluorinated chains—such as hydrophobicity, lipophobicity, and high thermal and chemical stability—make fluorous compounds exceptionally valuable. This compound is a key intermediate, acting as a versatile building block for the introduction of the C8F17 "fluorous pony-tail" onto a wide range of molecules.[1][2] Its synthesis from the more readily available 3-(perfluorooctyl)propanol is a foundational transformation for accessing more complex fluorous-tagged materials.

This guide provides an authoritative protocol for this conversion, moving beyond a simple recitation of steps to explain the causal factors behind the procedural choices, ensuring a reproducible and scalable synthesis.

Reaction Principle and Mechanism: The Appel Reaction

The conversion of an alcohol to an alkyl iodide is effectively achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂). This process is a variation of the Appel reaction, which classically uses a tetrahalomethane.[3][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3]

The reaction proceeds via an Sɴ2 mechanism, which is ideal for primary alcohols like 3-(perfluorooctyl)propanol as it minimizes side reactions.[5][6]

The mechanism unfolds in three key stages:

-

Activator Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic iodine molecule to form an iodotriphenylphosphonium iodide salt.[7]

-

Alcohol Activation: The oxygen of the alcohol attacks the electrophilic phosphorus atom of the phosphonium salt. This is followed by deprotonation (often by the iodide counter-ion or another base like imidazole, if used) to form a key alkoxyphosphonium iodide intermediate. This step effectively converts the hydroxyl group, a poor leaving group, into an excellent one.[6]

-

Nucleophilic Displacement: The iodide ion (I⁻) acts as a nucleophile and attacks the carbon atom bearing the activated oxygen in a classic Sɴ2 displacement. This backside attack results in the formation of the desired this compound and the triphenylphosphine oxide byproduct.[4][8]

Caption: Mechanism of alcohol to iodide conversion.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 3-(Perfluorooctyl)propanol | C₁₁H₇F₁₇O | 478.14 | 10.0 g | 20.9 | Starting Material |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 6.02 g | 23.0 | Reagent |

| Iodine (I₂) | I₂ | 253.81 | 5.84 g | 23.0 | Reagent |

| Imidazole | C₃H₄N₂ | 68.08 | 3.12 g | 45.8 | Base/Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| Anhydrous Calcium Bromide (CaBr₂) | CaBr₂ | 199.89 | 10.0 g | 50.0 | TPPO Precipitation |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Purification |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | - | Quenching |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Drying Agent |

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine (6.02 g) and imidazole (3.12 g). Dissolve the solids in 80 mL of anhydrous dichloromethane (DCM).

-

Activator Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add iodine (5.84 g) in small portions. The solution will turn dark brown. Allow the mixture to stir at 0 °C for 15 minutes until all the iodine has dissolved to form a homogeneous solution.[6]

-

Addition of Alcohol: In a separate flask, dissolve 3-(perfluorooctyl)propanol (10.0 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexane:Ethyl Acetate. The starting alcohol should have a lower Rf than the less polar product.

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine is discharged.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Initial Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid containing the product and triphenylphosphine oxide (TPPO).

Purification: Removal of Triphenylphosphine Oxide

The removal of TPPO is a common challenge in reactions using PPh₃. While chromatography is an option, a more scalable and efficient method involves precipitation with a Lewis acid salt.[9][10]

-

Precipitation: Redissolve the crude material in 200 mL of diethyl ether. To this solution, add anhydrous calcium bromide powder (10.0 g) in one portion.

-

Stirring: Stir the resulting suspension vigorously at room temperature for 1-2 hours. A fine white precipitate of the CaBr₂-TPPO complex will form.[10]

-

Filtration: Filter the mixture through a pad of Celite to remove the insoluble TPPO complex. Wash the filter cake with a small amount of fresh diethyl ether.

-

Final Concentration: Combine the filtrates and concentrate under reduced pressure to afford the purified this compound. The product is typically a colorless to pale yellow oil or a low-melting solid.

Characterization of the Final Product

Expected Yield: 80-90%

Physical Appearance: Colorless to pale yellow oil or low-melting solid.

Spectroscopic Analysis: Unambiguous characterization is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

| ¹H NMR (400 MHz, CDCl₃) | |

| Predicted δ (ppm) | Assignment & Multiplicity |

| ~3.25 | -CH₂-I (triplet, 2H) |

| ~2.40 | C₈F₁₇-CH₂- (triplet of triplets, 2H) |

| ~2.10 | -CH₂-CH₂-CH₂- (quintet, 2H) |

Note: The methylene group adjacent to the C₈F₁₇ chain will show coupling to both the adjacent protons and the fluorine atoms.

| ¹⁹F NMR (376 MHz, CDCl₃) | |

| Predicted δ (ppm) | Assignment |

| ~ -81 | CF₃ |

| ~ -114 | C₈F₁₇-CF₂ -CH₂ |

| ~ -122 to -124 | -(CF₂)₅- |

| ~ -126 | -CF₂-CF₃ |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm.[11][12]

Mass Spectrometry (ESI-MS): Analysis should confirm the molecular weight of the product (588.04 g/mol ).[13]

Safety and Environmental Considerations

Reagent Handling

-

Triphenylphosphine (PPh₃): Harmful if swallowed or inhaled. It is an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iodine (I₂): Corrosive and causes burns. Harmful if inhaled. Use in a fume hood and avoid contact with skin and eyes.

-

Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.

Handling of Per- and Polyfluoroalkyl Substances (PFAS)

The product, this compound, is a member of the PFAS class of chemicals. PFAS are environmentally persistent and have been linked to adverse health effects.[14][15]

-

Exposure Routes: Primary laboratory exposure risks are through inhalation of aerosols and dermal contact.[14]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and safety glasses when handling the starting material, product, and any contaminated waste.[16]

-

Containment: Perform all transfers in a fume hood to minimize inhalation risk. Avoid creating dusts or aerosols.

-

Decontamination: Clean any spills immediately. Wipe down surfaces with an appropriate solvent after work is complete.

Waste Disposal

-

TPPO Waste: The filtered [Ca(TPPO)x]Br₂ complex should be collected and disposed of as solid chemical waste.

-

Fluorinated Waste: All liquid and solid waste containing the starting material or product must be collected in a dedicated, clearly labeled "Fluorinated Waste" container. Do not mix with regular organic solvent waste. High-temperature incineration is required for the complete destruction of PFAS compounds.[15]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction (TLC shows starting material) | Insufficient reaction time; Inactive reagents; Moisture in the reaction. | Extend reaction time. Ensure PPh₃ and I₂ are from sealed containers. Use anhydrous solvents and perform under an inert atmosphere. |

| Low Yield | Loss during work-up; Incomplete reaction. | Ensure efficient extraction. Check pH during washes. Confirm reaction completion before quenching. |

| Product contaminated with TPPO after precipitation | Insufficient CaBr₂; Incomplete precipitation; Product co-precipitated. | Increase the amount of CaBr₂. Increase stirring time for precipitation. Ensure the product is fully dissolved in the ether before adding the salt. |

Conclusion

The synthesis of this compound from 3-(perfluorooctyl)propanol via an Appel-type reaction with triphenylphosphine and iodine is a highly efficient and reliable transformation. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product. The critical step of purification is addressed through a practical and scalable method involving precipitation, which circumvents the need for large-scale chromatography. Strict adherence to safety protocols for handling PFAS is paramount to ensure operator safety and environmental responsibility. This guide provides the necessary framework for the successful synthesis and characterization of this important fluorous building block.

References

- Google Patents. (n.d.). Process for the preparation of perfluorocarbon iodides. U.S. Patent No. 3,234,294.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10491, Perfluorooctyl iodide. Retrieved from [Link]

-

PubMed Central. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of perfluoroalkyl iodide. European Patent No. EP0711264A1.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11157582, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). PFAS and Worker Health. Retrieved from [Link]

-

FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(Perfluoroalkyl)propanols: Valuable Building Blocks for Fluorous Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Retrieved from [Link]

-

Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to iodoalkanes. Retrieved from [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

-

ResearchGate. (n.d.). Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]

-

ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]

-

ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Taylor & Francis Online. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]

-

Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Retrieved from [Link]

Sources

- 1. This compound | 200112-75-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. This compound | C11H6F17I | CID 11157582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of Ambiguous Halogenated Alkanes: A Case Study on the Formula CH(F)I(CH)F

Abstract: In the fields of chemical research, drug development, and regulatory affairs, precise and unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous framework for systematic nomenclature, ensuring that a chemical name corresponds to a single, unique structure. This guide addresses the interpretation and systematic naming of the chemical formula CH(F)I(CH)F. The provided notation is chemically ambiguous and does not represent a valid structure under standard chemical principles, primarily due to the depiction of an iodine atom forming bonds with two separate carbon-containing groups. This paper will deconstruct the formula, propose two chemically plausible interpretations—a substituted methane and a substituted ethane—and provide a detailed, step-by-step protocol for determining the correct IUPAC name for each, including stereochemical considerations. This analysis serves as a practical guide for researchers encountering non-standard or erroneous chemical notations.

Initial Analysis of the Ambiguous Formula: CH(F)I(CH)F

The provided formula CH(F)I(CH)F is structurally undefined according to standard chemical notation. The primary issue lies with the central iodine atom (I). As a halogen in an alkyl halide, iodine is monovalent, meaning it typically forms only one single covalent bond. The notation (F)I(CH) implies iodine is bonded to both a CH(F) group and a (CH)F group, which is chemically implausible in this context.

Therefore, a direct IUPAC name cannot be assigned. Instead, we must deduce the intended molecule by considering the atomic composition (2 carbons, 2 hydrogens, 2 fluorines, 1 iodine) and rearranging them into valid chemical structures. This guide will explore the two most logical interpretations.

Interpretation A: Difluoroiodomethane (CHF₂I)

One plausible interpretation is that the formula intended to describe a single-carbon compound, and the (CH) notation was an error. By consolidating the atoms onto a single carbon, we arrive at the formula CHF₂I. This represents a methane molecule substituted with two fluorine atoms, one iodine atom, and one hydrogen atom.

Systematic IUPAC Naming Protocol for CHF₂I

The IUPAC system for naming haloalkanes involves treating halogens as substituents on the parent alkane chain.[1][2]

Step 1: Identify the Parent Alkane. The molecule contains a single carbon atom. The corresponding parent alkane is methane .

Step 2: Identify and Name the Substituents. The substituents attached to the carbon are:

-

Two fluorine atoms, named with the prefix "fluoro-". Since there are two, the name becomes difluoro- .

-

One iodine atom, named with the prefix iodo- .

Step 3: Alphabetize the Substituents. The substituent names are alphabetized based on their root name, ignoring numerical prefixes like "di-".

-

d ifluoro -> f luoro

-

i odo Alphabetically, "fluoro" comes before "iodo".

Step 4: Construct the Final Name. The substituents are listed in alphabetical order before the parent alkane name. As there is only one carbon, no locant numbers are necessary.

The final IUPAC name is Difluoroiodomethane .

Visualization of Difluoroiodomethane

Caption: Molecular graph of Difluoroiodomethane (CHF₂I).

Interpretation B: 1,2-Difluoro-1-iodoethane (CHFICH₂F)

A second plausible interpretation is that the formula represents a two-carbon (ethane) backbone, given the presence of two (CH)-like fragments. The atomic count (C₂, H₂, F₂, I) can be arranged as a substituted ethane. One such valid isomer is 1,2-difluoro-1-iodoethane.

Systematic IUPAC Naming Protocol for CHFICH₂F

Step 1: Identify the Longest Carbon Chain (Parent Alkane). The structure contains two carbon atoms linked by a single bond. The parent alkane is ethane .[3][4]

Step 2: Number the Carbon Chain. The chain must be numbered to give the substituents the lowest possible set of locants (position numbers).[2][5] We evaluate two possibilities:

-

Direction 1 (Left to Right):

-

C1 is bonded to: Fluorine (F), Iodine (I)

-

C2 is bonded to: Fluorine (F)

-

The locant set is 1, 1, 2 .

-

-

Direction 2 (Right to Left):

-

C1 is bonded to: Fluorine (F)

-

C2 is bonded to: Fluorine (F), Iodine (I)

-

The locant set is 1, 2, 2 .

-

Rule of First Point of Difference: To choose the correct numbering, we compare the locant sets term by term. The set with the lower number at the first point of difference is preferred.[2]

-

Comparing 1,1,2 and 1,2,2.

-

The first numbers are the same (1).

-

The second numbers differ (1 vs. 2). Since 1 is lower than 2, the set 1, 1, 2 is correct. Therefore, we must use Direction 1 for numbering.

Step 3: Identify, Locate, and Name the Substituents. Using the chosen numbering:

-

One fluorine at position 1: 1-fluoro

-

One iodine at position 1: 1-iodo

-

One fluorine at position 2: 2-fluoro Combining the fluorine substituents gives 1,2-difluoro .

Step 4: Alphabetize and Construct the Final Name. The substituent groups are alphabetized, ignoring prefixes like "di-".

-

d ifluoro -> f luoro

-

i odo "Fluoro" precedes "iodo" alphabetically. The complete name is constructed by placing the alphabetized substituents with their locants before the parent name.

The final IUPAC name is 1,2-Difluoro-1-iodoethane .

Stereochemistry: The Cahn-Ingold-Prelog (R/S) System

A crucial aspect for drug development professionals is stereochemistry. The C1 carbon in 1,2-difluoro-1-iodoethane is a chiral center because it is bonded to four different groups:

-

Iodine (-I)

-

Fluorine (-F)

-

Hydrogen (-H)

-

A fluoromethyl group (-CH₂F)

This means the molecule can exist as two non-superimposable mirror images, called enantiomers. The Cahn-Ingold-Prelog (CIP) rules are used to assign the absolute configuration as either (R) or (S).[6][7][8]

Objective: To unambiguously assign the absolute configuration of the chiral center at C1.

Methodology:

-

Assign Priorities: Assign priorities (1-4, with 1 being highest) to the four groups attached to the chiral carbon based on atomic number.[9]

-

Group 1: Iodine (I) (Atomic number 53) - Priority 1

-

Group 2: Fluorine (F) (Atomic number 9) - Priority 2

-

Group 3: Fluoromethyl group (-CH₂F) (The first atom is Carbon, atomic number 6) - Priority 3

-

Group 4: Hydrogen (H) (Atomic number 1) - Priority 4

-

-

Orient the Molecule: Orient the molecule so that the lowest priority group (Priority 4, the -H atom) is pointing away from the viewer (represented by a dashed bond).

-

Trace the Path: Trace the path from priority 1 to 2 to 3.

The complete IUPAC name must include this stereochemical descriptor. For example:

-

(1R)-1,2-Difluoro-1-iodoethane

-

(1S)-1,2-Difluoro-1-iodoethane

Visualization of the Naming Workflow

Caption: Workflow for the systematic IUPAC naming of 1,2-Difluoro-1-iodoethane.

Conclusion

The chemical formula CH(F)I(CH)F is improperly written and chemically invalid as presented. However, through logical deduction based on its atomic components, we can infer the intended structures. This guide has detailed the systematic IUPAC naming process for the two most probable candidates: Difluoroiodomethane and 1,2-Difluoro-1-iodoethane . For the latter, the presence of a chiral center necessitates the assignment of (R) or (S) configuration using the Cahn-Ingold-Prelog rules, a critical step for unambiguous identification in pharmaceutical and research contexts. This case study underscores the necessity of adhering to standardized chemical notation and provides a robust framework for interpreting and naming molecules from ambiguous or erroneous formulas.

References

- CK-12 Foundation. (n.d.). Nomenclature of Haloalkanes and Haloarenes.

- Allen Institute for AI. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties.

- AdiChemistry. (n.d.). IUPAC nomenclature of organohalogen compounds.

- AUS-e-TUTE. (n.d.). IUPAC Name and Structure of Straight-Chain Haloalkanes (alkyl halides) Chemistry Tutorial.

- Chemistry LibreTexts. (2020, May 12). 7.4: Haloalkanes, or Alkyl Halides.

- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.

- Chemistry LibreTexts. (2019, August 12). 7.2: Naming chiral centers: the R and S system.

- Chemistry LibreTexts. (2022, July 20). 3.5: Naming chiral centers- the R and S system.

- Organic Chemistry 1 Study Guides. (2014, August 1). 3.3 Naming Chiral Centers – The R,S System.

- Chemistry Steps. (n.d.). R and S in Naming Chiral Molecules.

Sources

- 1. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]

- 2. adichemistry.com [adichemistry.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. IUPAC Naming Straight-Chain Haloalkanes Chemistry Tutorial [ausetute.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gatorchem.wordpress.com [gatorchem.wordpress.com]

- 10. R and S in Naming Chiral Molecules - Chemistry Steps [chemistrysteps.com]

Safety and handling precautions for 3-(Perfluorooctyl)propyl iodide

An In-depth Technical Guide to the Safe Handling of 3-(Perfluorooctyl)propyl iodide

Introduction: Understanding the Compound and its Context

This compound (CAS No. 200112-75-0) is a highly fluorinated organic compound.[1] Its structure, characterized by a perfluorinated carbon chain linked to a propyl iodide group, imparts unique chemical properties that make it a valuable reagent in specialized synthesis applications. However, its classification as a per- and polyfluoroalkyl substance (PFAS) necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, grounded in the principles of scientific integrity and proactive risk mitigation.

The perfluorooctyl chain renders a significant portion of the molecule both hydrophobic and lipophobic, while the terminal iodide offers a reactive site for various chemical transformations.[2] This dual nature is leveraged in the synthesis of fluorinated materials and molecules where the introduction of a perfluoroalkyl group can significantly alter physical, chemical, and biological properties.

Given its status as a PFAS, it is crucial to recognize the potential for environmental persistence and bioaccumulation.[3][4] While specific toxicological data for this compound is limited, the broader class of PFAS compounds has been subject to extensive research and regulatory scrutiny due to concerns about their potential health effects.[5][6] Therefore, a conservative and highly cautious approach to handling is paramount.

Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While a specific GHS classification for this exact compound is not universally established, data from structurally similar compounds, such as Perfluorooctyl iodide (CAS No. 507-63-1), provide critical insights into its potential hazards.[7][8][9][10]

1.1. GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[7][9][10]

-

Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[7][9][10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system) - May cause respiratory irritation.[7][9][10]

1.2. Toxicological Profile

-

Inhalation: May cause respiratory tract irritation.[8][9][10]

-

Skin Contact: Causes skin irritation.[8][9][10] Prolonged or repeated contact may lead to defatting of the skin and dermatitis.

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[8][9][10]

-

Ingestion: May be harmful if swallowed.

As a PFAS, there is a potential for bioaccumulation and long-term health effects, which are subjects of ongoing research for the broader class of perfluorinated compounds.[5][6]

1.3. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H6F17I | [1] |

| Molecular Weight | 588.04 g/mol | [1] |

| Appearance | Not explicitly available; likely a liquid. | Inferred |

| Solubility | Insoluble in water; soluble in many organic solvents. | Inferred from structure |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[9][11]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a general guideline:

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8][11] A face shield should be worn in situations with a higher risk of splashing.[12]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[8]

-

Lab Coat: A chemically resistant lab coat or apron should be worn to protect street clothing and prevent skin exposure.[11]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11][13] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[14]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and release into the environment.

3.1. Handling

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[11]

-

Keep containers tightly closed when not in use.[8]

3.2. Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[8][9][11]

-

Keep containers tightly sealed to prevent leakage and evaporation.[8]

-

Store separately from strong oxidizing agents.[9]

-

The compound may be light-sensitive; storage in an amber or opaque container is recommended.[8][9]

Emergency Procedures and Spill Response

Prompt and appropriate action in the event of an emergency is crucial to minimize harm to personnel and the environment.

4.1. First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][9][11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]

4.2. Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[11]

-

Collect the absorbed material and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[8]

-

-

Large Spills:

-

Evacuate the area immediately and activate the emergency response system.

-

Prevent the spill from entering drains or waterways.[8]

-

Contain the spill with dikes of inert material.

-

Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

-

Waste Disposal

As a PFAS compound, the disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not allow the product to enter drains or sewer systems.[8]

-

Current recommended disposal methods for PFAS-containing waste include high-temperature incineration in a hazardous waste incinerator or disposal in a secure hazardous waste landfill (Subtitle C landfill).[15][16][17][18] Deep-well injection may also be an option for liquid waste.[17][18]

Experimental Protocols: A Framework for Safe Use

The following provides a generalized workflow for a typical reaction involving this compound, emphasizing the integration of safety protocols at each step.

6.1. Reaction Setup

Sources

- 1. This compound | C11H6F17I | CID 11157582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 7. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. epa.gov [epa.gov]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]

- 14. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]

- 15. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]

- 16. montrose-env.com [montrose-env.com]

- 17. mcfenvironmental.com [mcfenvironmental.com]

- 18. blog.wastebits.com [blog.wastebits.com]

An In-depth Technical Guide to the Solubility of 3-(Perfluorooctyl)propyl iodide in Organic Solvents

Introduction: The Unique Nature of a Fluorous Compound

3-(Perfluorooctyl)propyl iodide, with the chemical structure CF₃(CF₂)₇(CH₂)₃I, is a fascinating hybrid molecule. It consists of a long, electron-rich perfluorooctyl "ponytail" and a more conventional propyl iodide hydrocarbon segment.[1] This structure places it firmly in the category of "fluorous" compounds—molecules that are not strictly polar or non-polar in the traditional sense.[2][3][4] The carbon-fluorine bond is the strongest in organic chemistry, lending these compounds significant thermal and chemical stability.[5][6] Understanding the solubility of this compound is paramount for its effective use in a variety of advanced applications, including organic synthesis, catalyst recovery, and the development of functional materials.[1][7] This guide provides a comprehensive overview of its solubility characteristics, the underlying scientific principles, and practical methodologies for its determination.

The Theoretical Framework: Why "Fluorous" is Different

The simple adage "like dissolves like" is a useful starting point but requires refinement when dealing with highly fluorinated molecules.[8][9][10] The solubility of this compound is governed by a unique set of intermolecular forces.

-

Fluorophilicity and Fluorophobicity: The dominant perfluorooctyl chain is "fluorophilic," meaning it has a strong affinity for other fluorinated molecules. This arises from weak, transient dipole-dipole interactions between C-F bonds. Conversely, this fluorinated chain is both hydrophobic (water-repelling) and, crucially, "oleophobic" (oil-repelling). This means it has a low affinity for conventional hydrocarbon-based organic solvents.[2][3]

-

Three-Phase Behavior: Consequently, a mixture of a fluorous compound, water, and a typical organic solvent like toluene can form three distinct liquid phases. This unique partitioning behavior is the cornerstone of fluorous chemistry, enabling simplified separation and purification protocols in what is known as a Fluorous Biphase System (FBS).[2][3][9][10]

-

The Role of the Propyl Iodide Group: The non-fluorinated -(CH₂)₃I segment of the molecule provides a "bridge" to the world of conventional organic solvents. It imparts a degree of solubility in certain non-polar and weakly polar organic media that would be absent in a purely perfluorinated alkane. The polarizable iodine atom, in particular, can engage in dipole-dipole and van der Waals interactions with suitable solvents.

The interplay of these forces dictates that this compound will exhibit its highest solubility in solvents that are themselves highly fluorinated. Its solubility in common organic solvents will be limited and highly dependent on the solvent's ability to interact favorably with the propyl iodide moiety without being repelled by the large fluorous ponytail.

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Profile

While precise, universally reported quantitative data is sparse, a qualitative and semi-quantitative understanding can be built from the principles of fluorous chemistry and available data for similar compounds. The solubility is best categorized by solvent type.

| Solvent Category | Representative Solvents | Expected Solubility | Rationale |

| Fluorous Solvents | Perfluorohexane, Perfluorodecalin, Perfluoromethylcyclohexane | High / Miscible | Strong "fluorophilic-fluorophilic" interactions dominate, leading to excellent solvation of the perfluorooctyl chain.[1][2][3] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Slightly to Moderately Soluble | These solvents have some polarity and can interact with the propyl iodide group. Their interaction with the fluorous chain is less repulsive than that of hydrocarbons. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble | The ether oxygen can interact with the propyl group, but the overall hydrocarbon nature of the solvent limits miscibility with the large fluorous tail. |

| Aromatic Hydrocarbons | Toluene, Benzene | Slightly to Sparingly Soluble | While non-polar, the oleophobic nature of the perfluorooctyl chain leads to poor miscibility.[2][3] Some thermomorphic behavior may be observed, where solubility increases significantly with temperature.[2][3][9][10] |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | Poor interaction with both the polarizable iodide and the oleophobic fluorous chain results in very low solubility. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The high polarity of these solvents is incompatible with the non-polar and fluorophilic nature of the solute. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Effectively Insoluble | Strong hydrogen bonding networks in these solvents resist disruption by the non-polar and hydrophobic solute. Highly fluorinated compounds are known to be insoluble in water.[2][3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure accuracy and reproducibility, a standardized method must be employed. The isothermal shake-flask equilibrium method is a gold-standard technique for determining the solubility of a liquid or solid solute in a solvent.[11][12]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant, specified temperature.

Materials & Equipment:

-

This compound (solute)

-

High-purity organic solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical to ensure that a saturated solution is formed and undissolved solute remains visible.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 24 hours. This allows the undissolved solute to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic undissolved particles.

-

Dilution & Analysis: Accurately dilute the filtered, saturated solution with a known volume of fresh solvent. Analyze the concentration of the diluted sample using a pre-calibrated analytical method.

-

Calculation: Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution. Express the result in appropriate units (e.g., g/L, mol/L, or mg/mL).

Caption: Workflow for the shake-flask solubility method.

Factors Influencing Solubility

-

Temperature: For most liquid/solid solutes, solubility increases with temperature. In the case of fluorous systems, heating can sometimes induce miscibility between a fluorous solvent and an organic solvent, creating a single phase for a reaction. Upon cooling, the phases separate again, allowing for easy product isolation.[2][3][9][10] This thermomorphic behavior is a key advantage of fluorous chemistry.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly reduce the solubility of hydrophobic and oleophobic compounds like this compound. It is crucial to use dry, high-purity solvents for reliable and reproducible results.

-

Structural Analogs: The length of both the perfluoroalkyl chain and the hydrocarbon spacer can influence solubility. A longer perfluoroalkyl chain generally decreases solubility in non-fluorous solvents, while a longer hydrocarbon spacer may slightly increase it.

Conclusion and Practical Implications

The solubility of this compound is dictated by its unique fluorous nature. It is highly soluble in perfluorinated solvents and exhibits limited, selective solubility in certain organic solvents, while being virtually insoluble in polar and hydrocarbon-based media. This distinct partitioning behavior is not a limitation but a powerful tool. By selecting the appropriate solvent or solvent system, researchers can leverage this compound as a fluorous tag for simplifying complex purifications, immobilizing catalysts, and directing the assembly of molecules on surfaces. A thorough understanding of these solubility principles is the key to unlocking the full potential of this and other fluorous molecules in modern chemical research and development.

References

-

Wikipedia. (n.d.). Fluorous chemistry. Retrieved from [Link]

- Steven L. K., & G. T. H. (Eds.). (2009). The Experimental Determination of Solubilities. John Wiley & Sons.

-

Georganics. (n.d.). Fluorous Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Slideshare. (2018). solubility experimental methods.pptx. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Chapter 7: Fluorous Solvents and Related Systems. In Green Chemistry Series. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Chapter 8: Fluorous Solvents and Related Systems. In Green Chemistry Series. Retrieved from [Link]

-

Houston, D. (n.d.). Green Chemistry Blog. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine compounds. Retrieved from [Link]

Sources

- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Fluorous Chemistry - Georganics [georganics.sk]

- 5. Fluorine compounds - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 200112-75-0 [chemicalbook.com]

- 8. education.com [education.com]

- 9. books.rsc.org [books.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

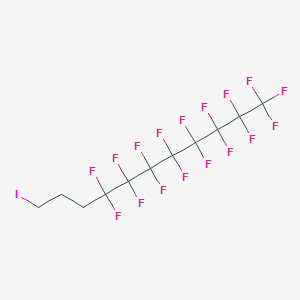

Structural formula of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane

An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane

Abstract

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane is a fluorinated organic compound of significant interest in advanced materials and pharmaceutical development. Its unique segmented structure, comprising a bulky, inert perfluoroalkyl chain and a reactive iodo-alkyl terminus, makes it a versatile synthetic building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic pathway with detailed protocols, rigorous analytical characterization methods, and key applications. The content herein is synthesized to provide field-proven insights, emphasizing the causality behind experimental choices and ensuring a self-validating approach to its synthesis and characterization.

Molecular Identity and Physicochemical Profile

Structural and Chemical Formula

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane is systematically known as 3-(Perfluorooctyl)propyl iodide.[1] The molecule consists of a C8F17 (perfluorooctyl) group linked to a three-carbon propyl chain, which is terminated by an iodine atom. This structure imparts a distinct amphipathic character, with a highly lipophobic fluorinated segment and a reactive hydrocarbon iodide terminus.

Caption: .

Physicochemical Data

The physical properties of this compound are dominated by its high fluorine content, leading to high density and low water solubility.

| Property | Value | Source(s) |

| Appearance | Powder | [1] |

| Melting Point | 32-36 °C | [1] |

| Boiling Point | 90-91 °C @ 10 Torr | [2] |

| Density | ~1.88 g/cm³ (for similar C10 analogue) | [3][4] |

| Water Solubility | Insoluble | [2][3][4] |

| Storage Sensitivity | Light-sensitive | [3][4] |

Synthesis and Purification: A Self-Validating Workflow

The synthesis of perfluoroalkyl iodides is a cornerstone of organofluorine chemistry. The most robust and common method for creating the target structure is via a free-radical addition reaction, which provides a reliable and scalable pathway.

Synthetic Strategy: Expertise in Action

The chosen strategy involves the radical addition of 1-iodoperfluorooctane (C₈F₁₇I) across the double bond of an allyl halide, followed by halogen exchange. This approach is favored because the high electronegativity of the perfluoroalkyl group directs the addition in a predictable, anti-Markovnikov fashion, ensuring the formation of the desired terminal iodide.

Caption: A validated workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system where progress is monitored to ensure reaction completion before proceeding to purification, minimizing waste and maximizing yield.

Materials:

-

1-Iodoperfluorooctane (C₈F₁₇I)

-

Allyl bromide (CH₂=CHCH₂Br)

-

Azobisisobutyronitrile (AIBN)

-

Sodium Iodide (NaI)

-

Anhydrous Acetonitrile

-

Anhydrous Acetone

Procedure:

-

Radical Addition:

-

In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1-iodoperfluorooctane (1.0 eq) and AIBN (0.05 eq) in anhydrous acetonitrile.

-

Add allyl bromide (1.5 eq) dropwise to the stirred solution.

-

Heat the mixture to reflux (~82°C) for 12 hours. The reaction progress should be monitored by ¹⁹F NMR or GC-MS to confirm the consumption of the starting C₈F₁₇I.

-

Once complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

-

-

Finkelstein Halogen Exchange:

-

Dissolve the crude intermediate in anhydrous acetone.

-

Add sodium iodide (3.0 eq) and heat the mixture to reflux for 24 hours. The precipitation of sodium bromide indicates reaction progress.

-

Cool the reaction, filter off the precipitated salt, and concentrate the filtrate.

-

-

Work-up and Purification:

-

Dissolve the crude residue in diethyl ether.

-

Wash sequentially with 10% aqueous sodium thiosulfate (to remove residual iodine) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel (eluting with hexanes) to yield a white powder. Purity of fractions must be confirmed by TLC and NMR before combining.

-

Analytical Characterization: The Trustworthiness Pillar

Confirming the structure and purity of the final compound is critical. A multi-technique approach provides irrefutable evidence of its identity.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for fluorinated molecules.[5] It provides high sensitivity and a large chemical shift dispersion, allowing for clear identification of the different fluorine environments.[6] The spectrum is expected to show a complex pattern of signals for the CF₃ and the seven distinct CF₂ groups, with integrations corresponding to a 3:2:2:2:2:2:2:2 ratio.

-

¹H NMR Spectroscopy: This will confirm the structure of the propyl iodide linker. Three distinct multiplets are expected for the -CH₂- groups, with integrations in a 2:2:2 ratio. The signal for the CH₂ group adjacent to the iodine will be the most downfield.

-

¹³C NMR Spectroscopy: Provides a complete carbon fingerprint of the molecule, with signals corresponding to the fluorinated carbons (split by C-F coupling) and the three distinct alkyl carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight (588.04 g/mol ). The fragmentation pattern will show characteristic losses of iodine and fragments of the perfluoroalkyl chain.

Applications in Drug Development and Materials Science

The unique properties of perfluoroalkyl chains make them valuable in various advanced applications.[7][8]

-

Pharmaceutical Innovation: The incorporation of a perfluoroalkyl segment into a drug candidate can significantly enhance its metabolic stability and modulate its lipophilicity.[7] This can lead to improved pharmacokinetic profiles, such as longer half-life and better membrane permeability.[6][9] The terminal iodide on this compound serves as a versatile chemical handle for coupling it to pharmacologically active scaffolds.[10]

-

Advanced Materials: As a key fluorochemical intermediate, this compound is used in the synthesis of fluorinated surfactants and polymers.[10] The C₈F₁₇ group is highly effective at lowering surface energy, making it a precursor for creating superhydrophobic and oleophobic coatings on various surfaces.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

-

Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[11][12] It is harmful if swallowed or inhaled.[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2] The material is incompatible with strong oxidizing agents and strong bases.[11]

References

- Benchchem. (n.d.). Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide.

- Fluorochem. (n.d.). Perfluoroalkyl Ethyl Iodides: Synthesis, Applications, and Properties in Advanced Materials.

- NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.

- ACS Publications. (2022, February 11). Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. Analytical Chemistry.

- Chem-Impex. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane Safety Data Sheet.

- CAS Common Chemistry. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane.

- PubMed. (2024, May 28). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy.

- RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.

- ResearchGate. (n.d.). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.

- Jinan Future chemical Co.,Ltd. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane CAS:2043-53-0.

- Echemi. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane.

- Thermo Fisher Scientific. (2012, March 1). Safety Data Sheet: 1-Iododecane.

- Cayman Chemical. (2025, June 10). Safety Data Sheet: Perfluorohexyloctane.

- Sigma-Aldrich. (n.d.). 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide.

- Sigma-Aldrich. (n.d.). 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide Safety and Properties.

- Lookchem. (n.d.). Cas 2043-53-0, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane.

-

Glüge, J., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts. Retrieved January 9, 2026, from [Link]

Sources

- 1. 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide = 98 200112-75-0 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. lookchem.com [lookchem.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane(2043-53-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

An In-Depth Technical Guide to Perfluoroalkyl Iodides in Organic Synthesis

Introduction: The Strategic Value of Perfluoroalkyl Iodides

Perfluoroalkyl iodides (R_F-I) are a cornerstone class of reagents in modern organic synthesis, serving as the preeminent source for introducing perfluoroalkyl (R_F) chains into organic molecules.[1] These compounds, characterized by a fully fluorinated carbon chain attached to an iodine atom, possess a unique combination of physical and chemical properties that render them exceptionally versatile.[2] The incorporation of R_F moieties is a highly sought-after strategy in drug development, agrochemicals, and materials science. This is due to the profound impact of fluorine on a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[3] This guide provides a comprehensive overview of the core characteristics of perfluoroalkyl iodides, focusing on the mechanistic principles that govern their reactivity and their practical application in key synthetic transformations.

Core Physicochemical and Reactivity Principles

The utility of perfluoroalkyl iodides stems directly from the electronic nature of the perfluoroalkyl group and its influence on the carbon-iodine bond.

1.1 The C–I Bond: A Locus of Reactivity The defining feature of R_F-I is the pronounced weakness and polarization of the C–I bond. The powerful electron-withdrawing effect of the perfluorinated chain creates a significant partial positive charge on the α-carbon and weakens the C–I bond. This makes the bond susceptible to homolytic cleavage, forming a highly valuable perfluoroalkyl radical (R_F•).[2] This propensity to generate radicals under relatively mild conditions is the foundation of their synthetic utility.[3]

1.2 The Perfluoroalkyl Chain: More Than a Spectator The R_F chain is not merely a passive component. Its rigid, helical structure and unique "fluorous" nature—being both hydrophobic and lipophobic—influence the solubility and reactivity of the molecule. These properties can be harnessed in specialized "fluorous phase" synthesis and purification techniques.

| Property | Perfluorobutyl Iodide (C4F9I) | Perfluorohexyl Iodide (C6F13I) | Perfluorooctyl Iodide (C8F17I) |

| Molecular Formula | C4F9I | C6F13I | C8F17I |

| Molecular Weight | 345.96 g/mol | 445.97 g/mol | 545.96 g/mol [4] |

| Boiling Point | 119-120 °C | 161-163 °C | 199-201 °C |

| Density | 2.01 g/cm³ | 2.06 g/cm³ | 2.13 g/cm³ |

| C–I Bond Dissociation Energy | ~53 kcal/mol | ~53 kcal/mol | ~53 kcal/mol |

Note: Data compiled from various chemical suppliers and literature sources. Bond dissociation energies are approximate and serve for comparative purposes.

Generation of Perfluoroalkyl Radicals: The Gateway to Functionalization

The controlled generation of the perfluoroalkyl radical is the critical first step in most applications. Several robust methods have been developed, each with specific advantages depending on the desired transformation and substrate compatibility.

Caption: Methods for generating perfluoroalkyl radicals from R_F-I precursors.

These methods range from classical thermal initiation using reagents like azobisisobutyronitrile (AIBN) to modern photocatalytic approaches.[5] Notably, recent advances have shown that simple bases like KOH or tBuONa can form halogen-bonding complexes with R_F-I, facilitating homolysis under mild light irradiation or even thermal conditions.[6][7]

Key Synthetic Transformations

The versatility of perfluoroalkyl iodides is best illustrated through their application in a wide array of synthetic reactions.[1][5]

3.1 Atom Transfer Radical Addition (ATRA)

ATRA is arguably the most common and powerful application of R_F-I, enabling the difunctionalization of alkenes and alkynes.[8][9] The reaction proceeds via a radical chain mechanism where the R_F radical adds to the unsaturated bond, and the resulting carbon-centered radical abstracts the iodine atom from another molecule of R_F-I to propagate the chain.

Visible-light photoredox catalysis has revolutionized this area, allowing ATRA reactions to proceed under exceptionally mild conditions with high efficiency.[8][10] Copper-based photocatalysts are particularly noteworthy as they can engage in inner-sphere mechanisms, enabling transformations that are challenging for traditional iridium or ruthenium catalysts.[11][12][13]

Caption: A proposed catalytic cycle for a Cu-photoredox ATRA reaction.

Field-Proven Protocol: Visible-Light Mediated Iodoperfluoroalkylation of Styrene

This protocol describes a representative ATRA reaction using a copper photocatalyst, adapted from literature procedures.[8]

Materials:

-

Styrene (1.0 mmol, 1.0 equiv)

-

Perfluorooctyl iodide (C8F17I) (1.2 mmol, 1.2 equiv)

-

[Cu(dap)₂]Cl (dap = 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline) (0.01 mmol, 1.0 mol%)

-

Acetonitrile (CH₃CN), anhydrous (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

5W Green LED strip (λ ≈ 530 nm)

Procedure:

-

System Preparation: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the copper catalyst [Cu(dap)₂]Cl (5.9 mg, 0.01 mmol).

-

Inerting: Seal the tube with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as oxygen can quench the excited state of the photocatalyst and intercept radical intermediates.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL), styrene (114 µL, 1.0 mmol), and perfluorooctyl iodide (220 µL, 1.2 mmol) via syringe.

-

Photoreaction: Place the sealed reaction tube approximately 5 cm from the green LED strip and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature. The choice of green light is matched to the absorption spectrum of the copper catalyst.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 16-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure iodoperfluoroalkylated product.

3.2 Organometallic and Coupling Reactions

Beyond radical additions, R_F-I can be converted into valuable organometallic reagents.[1]

-

Grignard Reagents (R_F-MgI): Formed by reacting R_F-I with magnesium metal, these intermediates can engage in standard Grignard additions to carbonyl compounds.

-

Organolithium Reagents (R_F-Li): Typically generated via metal-halogen exchange, these are highly reactive nucleophiles.

-

Copper-Mediated Coupling: R_F-I can be coupled with aryl halides or boronic acids, often using stoichiometric or catalytic copper, to form R_F-Aryl bonds—a crucial linkage in many pharmaceuticals.[5]

Safety and Handling Considerations

Perfluoroalkyl iodides, like many organofluorine compounds, require careful handling.

-

Toxicity: Perfluoroalkyl iodides are part of the broader class of per- and polyfluoroalkyl substances (PFAS).[4] While specific toxicological data for every R_F-I is not always available, the class as a whole is under scrutiny for persistence and potential health effects.[14] Standard laboratory safety protocols, including the use of a fume hood, gloves, and safety glasses, are mandatory.[15]

-

Stability: They are generally stable but can be light-sensitive.[15] It is advisable to store them in amber bottles or protected from direct light.

-

Disposal: All waste containing PFAS compounds should be disposed of according to institutional and local environmental regulations.

Conclusion and Future Outlook

Perfluoroalkyl iodides are indispensable tools in organic synthesis, primarily serving as robust and versatile precursors for perfluoroalkyl radicals. Their reactivity, governed by the weak and polarizable C–I bond, can be harnessed through thermal, photochemical, and, most powerfully, photoredox catalytic methods. The continued development of novel catalytic systems, particularly those using earth-abundant metals, promises to further expand the synthetic utility of R_F-I. As the demand for complex fluorinated molecules in life sciences and materials continues to grow, the strategic application of perfluoroalkyl iodides will undoubtedly remain a central theme in chemical innovation.

References

-

Perfluoroalkyl iodide - Wikipedia. [Link]

-

Brace, N. O. (1999). Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides. A rapid survey of synthetic possibilities with emphasis on practical applications. Part one: Alkenes, alkynes and allylic compounds. Journal of Fluorine Chemistry. [Link]

-

Bowers, B. B., Thornton, J. A., & Sullivan, R. C. (2023). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Environmental Science: Processes & Impacts. [Link]

-

National Center for Biotechnology Information (n.d.). Perfluorooctyl iodide. PubChem Compound Database. [Link]

-

Rawner, T., Kölle, P., & Bach, T. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis. [Link]

-